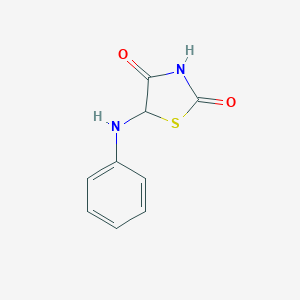

5-anilino-1,3-thiazolidine-2,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

317375-77-2 |

|---|---|

Molecular Formula |

C9H8N2O2S |

Molecular Weight |

208.24g/mol |

IUPAC Name |

5-anilino-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C9H8N2O2S/c12-7-8(14-9(13)11-7)10-6-4-2-1-3-5-6/h1-5,8,10H,(H,11,12,13) |

InChI Key |

CZKJOYVNKGANKU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2C(=O)NC(=O)S2 |

Canonical SMILES |

C1=CC=C(C=C1)NC2C(=O)NC(=O)S2 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 5 Anilino 1,3 Thiazolidine 2,4 Dione and Analogues

Synthesis of the Core 1,3-Thiazolidine-2,4-dione Nucleus

The construction of the fundamental 1,3-thiazolidine-2,4-dione ring is the initial and crucial step in the synthesis of its numerous derivatives.

Established Synthetic Routes (e.g., from Chloroacetic Acid and Thiourea)

The most common and well-established method for the synthesis of the 1,3-thiazolidine-2,4-dione core involves the condensation reaction of chloroacetic acid and thiourea (B124793). nih.govresearchgate.netrsc.orgnih.gov This reaction is typically carried out by refluxing the two reactants in the presence of concentrated hydrochloric acid. rsc.orgnih.gov The mechanism commences with a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of chloroacetic acid, which is an SN2 type reaction that generates HCl. nih.gov This is followed by a subsequent intramolecular nucleophilic substitution where the amine group attacks the carboxylic carbon, leading to cyclization and the release of a water molecule to form an intermediate, 2-imino-4-thiazolidinone. nih.gov This intermediate is then hydrolyzed under acidic conditions to yield the final 1,3-thiazolidine-2,4-dione product. nih.gov

A typical procedure involves dissolving chloroacetic acid and thiourea in water. Upon mixing, a precipitate may form, and then concentrated hydrochloric acid is added. The mixture is then heated for an extended period, often around 10 hours, to drive the reaction to completion. rsc.org After cooling, the desired 1,3-thiazolidine-2,4-dione precipitates as a white solid, which can then be filtered, washed, and recrystallized. rsc.org

Optimization of Reaction Conditions and Catalyst Selection for Scaffold Formation

To improve the efficiency, yield, and environmental footprint of the synthesis of the 1,3-thiazolidine-2,4-dione scaffold, various modifications to the reaction conditions and the use of catalysts have been explored.

One significant advancement is the use of microwave irradiation. nih.govmdpi.com Microwave-assisted synthesis can dramatically reduce the reaction time from hours to minutes. nih.govmdpi.com For instance, stirring a mixture of thiourea and monochloroacetic acid in water at room temperature for an hour, followed by microwave irradiation at 110°C for as little as 12 minutes, has been shown to produce the desired product in high yield. mdpi.com Another microwave-based method involves the initial formation of 2-imino-4-thiazolidinone under ice-cold conditions, followed by a short period of microwave irradiation (e.g., 5 minutes at 250 W) to yield 1,3-thiazolidine-2,4-dione in 83% yield without the need for further purification. nih.gov

The choice of solvent and catalyst also plays a crucial role. While the traditional method uses water and hydrochloric acid, other solvent systems and catalysts have been investigated to optimize the reaction. These optimizations aim to increase yield, simplify the work-up procedure, and utilize more environmentally friendly reagents.

Synthetic Approaches to 5-Substituted-1,3-Thiazolidine-2,4-diones

The C-5 position of the 1,3-thiazolidine-2,4-dione ring is a primary site for derivatization, allowing for the introduction of a wide range of substituents to modulate the biological activity of the resulting compounds.

Knoevenagel Condensation Reactions with Aromatic Aldehydes and Amines

The Knoevenagel condensation is the most widely employed method for the synthesis of 5-substituted-1,3-thiazolidine-2,4-diones. researchgate.netnih.govbohrium.comnih.gov This reaction involves the condensation of the active methylene (B1212753) group at the C-5 position of the 1,3-thiazolidine-2,4-dione ring with an aromatic aldehyde in the presence of a basic catalyst. nih.govresearchgate.net The reaction is often carried out in a suitable solvent such as ethanol (B145695), toluene, or acetic acid, and common catalysts include piperidine (B6355638), sodium acetate, and baker's yeast. mdpi.comresearchgate.netresearchgate.netnih.govrsc.org

For the synthesis of 5-anilino derivatives, a three-component reaction is not typically the direct route. Instead, a 5-arylidene-1,3-thiazolidine-2,4-dione is often synthesized first via Knoevenagel condensation with an appropriate aromatic aldehyde. Subsequent reactions can then be performed to introduce the anilino group. For example, a nitro-substituted benzaldehyde can be used in the Knoevenagel condensation, followed by the reduction of the nitro group to an amine, which can then be further modified. researchgate.net

The general procedure for the Knoevenagel condensation involves mixing the 1,3-thiazolidine-2,4-dione, an aromatic aldehyde, and a catalyst in a solvent and heating the mixture to reflux. mdpi.com The progress of the reaction can be monitored by thin-layer chromatography (TLC). nih.gov Upon completion, the product often precipitates from the reaction mixture upon cooling and can be isolated by filtration. mdpi.com

The following table summarizes various conditions used for the Knoevenagel condensation to synthesize 5-arylidene-1,3-thiazolidine-2,4-diones.

| Aldehyde | Catalyst | Solvent | Reaction Conditions | Yield | Reference |

| 4-Nitrobenzaldehyde | Piperidine, Acetic Acid | Ethanol | Reflux | - | researchgate.net |

| Various Aromatic Aldehydes | Piperidine, Acetic Acid | Toluene | Microwave, 110°C, 25 min | Moderate to Good | mdpi.com |

| Various Aromatic Aldehydes | Baker's Yeast | - | - | - | researchgate.netrsc.org |

| 2-Chloroquinoline-3-carbaldehyde | Piperidine | Toluene | - | - | nih.gov |

| Isatin | Sodium Acetate | Acetic Acid | - | Satisfactory | nih.gov |

| Various Substituted Benzaldehydes | - | Deep Eutectic Solvent (DES) | Stirring | 21.5% - 90.9% | nih.gov |

Exploration of Alternative Strategies for C-5 Derivatization and Stereochemical Control

While the Knoevenagel condensation is prevalent, alternative strategies for C-5 derivatization exist. These methods can provide access to a broader range of analogues and can sometimes offer better control over the reaction. One-pot multicomponent reactions have been developed that combine the formation of the thiazolidinone ring with the C-5 substitution. nih.gov

Stereochemical control at the C-5 position is an important aspect, particularly when the substituent at this position can lead to stereoisomers. Research into the stereochemistry of 1,3-thiazolidine systems has been conducted using NMR and IR spectroscopy in conjunction with DFT calculations to assign structures and understand conformational preferences. researchgate.net However, detailed strategies for achieving high stereoselectivity in the synthesis of 5-anilino-1,3-thiazolidine-2,4-dione and its direct analogues are not extensively detailed in the provided context. The configuration of the double bond formed during Knoevenagel condensation (C4=C5) is typically determined using techniques like heteronuclear coupling constants in NMR. nih.gov

N-Substitution (Position 3) Strategies on the 1,3-Thiazolidine-2,4-dione Ring

The nitrogen atom at position 3 of the 1,3-thiazolidine-2,4-dione ring is another key site for modification, providing an additional avenue to diversify the chemical space and biological activity of these compounds. nih.govmdpi.com

N-substitution is typically achieved by reacting the 1,3-thiazolidine-2,4-dione core or a 5-substituted derivative with an appropriate electrophile in the presence of a base. rsc.orgmdpi.com Common electrophiles include alkyl halides (e.g., benzyl (B1604629) bromide, ethyl chloroacetate) and acyl halides (e.g., benzoyl chloride). rsc.orgmdpi.comnih.gov

For instance, N-benzylation can be carried out using benzyl bromide in the presence of a base like potassium hydroxide and a phase-transfer catalyst such as tert-butylammonium hydrogen sulfate in a biphasic system of water and toluene under microwave irradiation. mdpi.com Another approach involves the reaction with ethyl chloroacetate in dimethylformamide (DMF) to introduce an acetate group at the N-3 position. rsc.org This can be followed by reaction with hydrazine hydrate to form the corresponding acetohydrazide, which can be a precursor for further derivatization. rsc.org

The benzoylation of the TZD ring can be influenced by the reaction conditions. The use of a nonpolar solvent and triethylamine can lead to the formation of a dibenzoyl product. researchgate.net

The following table provides examples of N-substitution reactions on the 1,3-thiazolidine-2,4-dione ring.

| Reagent | Base | Solvent | Reaction Conditions | Product | Reference |

| Substituted Benzyl Bromide | Potassium Hydroxide, TBHS | Water/Toluene | Microwave, 85°C, 45 min | N-Benzylated TZD | mdpi.com |

| Ethyl Chloroacetate | - | Dimethylformamide (DMF) | Reflux, 10 hours | N-Acetate TZD | rsc.org |

| Benzoyl Chloride | Triethylamine | Nonpolar Solvent | - | Dibenzoyl TZD | researchgate.net |

| 2-Chloro-N-substituted acetamide (B32628) | Potassium Carbonate | Dimethylformamide (DMF) | Heating | N-substituted acetamide TZD | nih.gov |

Alkylation and Acylation Methods for N-3 Functionalization

N-alkylation and N-acylation are fundamental methods for the derivatization of the 1,3-thiazolidine-2,4-dione core. A straightforward and efficient one-step N-alkylation protocol involves the reaction of 1,3-thiazolidine-2,4-dione with alkyl bromides in the presence of triethylamine, which serves as both a base and a solvent. This method proceeds at room temperature and provides N-alkylated products in high yields.

Acylation at the N-3 position is commonly achieved using acylating agents such as chloroacetyl chloride. For instance, (2,4-dioxothiazolidin-3-yl)acetyl chloride can be synthesized and subsequently used to introduce an acetyl linker onto various nucleophiles. A general method for the synthesis of formylphenyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate involves dissolving (2,4-dioxothiazolidin-3-yl)acetyl chloride in anhydrous dioxane and reacting it with the corresponding hydroxybenzaldehyde in anhydrous pyridine.

Table 1: Examples of N-3 Alkylation and Acylation Reactions

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1,3-Thiazolidine-2,4-dione | n-Alkylbromide | Triethylamine, Room Temperature, 2h | N-alkylated 1,3-thiazolidine-2,4-dione | High |

| (2,4-Dioxothiazolidin-3-yl)acetyl chloride | Hydroxybenzaldehyde | Anhydrous Dioxane, Anhydrous Pyridine, 60°C for 15 min, then RT for 24h | Formylphenyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate | Not Specified |

Introduction of Diverse Chemical Moieties and Linkers at N-3

The introduction of diverse chemical moieties and linkers at the N-3 position is a powerful strategy to create hybrid molecules with potentially enhanced or novel biological activities. This is often achieved by reacting an N-functionalized thiazolidinedione intermediate with a desired chemical entity.

A common approach involves the initial preparation of an intermediate with a reactive handle at the N-3 position, such as an acetyl chloride or a bromoacetyl group. This intermediate can then be coupled with various amines, phenols, or other nucleophiles to introduce diverse moieties. For example, heating a 5-substituted-1,3-thiazolidine-2,4-dione with 2-chloro-N-substituted acetamide derivatives in the presence of a base like potassium carbonate in a solvent such as DMF leads to the formation of N-3 linked acetamide derivatives. This strategy has been successfully employed to connect the thiazolidinedione core to other bioactive scaffolds.

Table 2: Introduction of Moieties at N-3 via Linkers

| Thiazolidinedione Intermediate | Reactant | Reagents and Conditions | Product Moiety |

|---|---|---|---|

| (Z)-5-((2-chloroquinolin-3-yl)methylene)thiazolidine-2,4-dione | 2-Chloro-N-substitutedacetamide | DMF, K2CO3, Heat | Substituted acetamide |

| (Z)-5-(indolin-2-one-3-ylidene)thiazolidine-2,4-dione potassium salt | 2-Chloro-N-substituted acetamide | Dry DMF, KI, Heat | Substituted acetamide |

Advanced Synthetic Strategies for Hybrid and Complex Architectures

The development of hybrid molecules that integrate the 1,3-thiazolidine-2,4-dione scaffold with other heterocyclic systems has emerged as a promising avenue in drug discovery. These complex architectures aim to combine the pharmacological profiles of different pharmacophores to achieve synergistic effects or multi-target activity.

Integration of 1,3-Thiazolidine-2,4-dione with Other Heterocyclic Scaffolds (e.g., Quinazolinone, Oxadiazole, Triazole, Acridine, Biphenyl)

The synthesis of such hybrids often involves multi-step reaction sequences. For instance, the integration of an acridine moiety can be achieved by reacting a 5-arylidene-1,3-thiazolidine-2,4-dione derivative with 9-(bromomethyl)acridine in refluxing acetone with anhydrous sodium carbonate and a catalytic amount of potassium iodide. mdpi.com

Quinazolinone -thiazolidin-4-one hybrids have also been synthesized, demonstrating the versatility of coupling reactions to link these two heterocyclic systems. Similarly, oxadiazole and triazole moieties can be incorporated. The synthesis of thiazolidinedione-1,3,4-oxadiazole hybrids often involves the reaction of a thiazolidinedione intermediate bearing a hydrazide function with various substituted aromatic hydrazides in the presence of a dehydrating agent like POCl3. For triazole hybrids, a common strategy is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction.

While the integration of biphenyl moieties with this compound is a theoretically viable strategy for creating novel chemical entities, a review of the current scientific literature does not provide specific synthetic methodologies or examples for this particular hybrid architecture. This represents a potential area for future synthetic exploration.

Table 3: Synthesis of 1,3-Thiazolidine-2,4-dione Hybrids with Other Heterocycles

| Heterocyclic Scaffold | General Synthetic Approach | Key Reagents |

|---|---|---|

| Acridine | Nucleophilic substitution | 9-(bromomethyl)acridine, Na2CO3, KI, Acetone (reflux) |

| Quinazolinone | Multi-step synthesis involving coupling reactions | Varies depending on the specific linkage |

| Oxadiazole | Cyclization of a hydrazide intermediate | POCl3 |

| Triazole | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Copper(I) catalyst, azide and alkyne precursors |

Multi-component Reactions and Chemo-selective Transformations Leading to 1,3-Thiazolidine-2,4-dione Analogues

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of thiazolidin-4-one derivatives, which are close structural analogues of 1,3-thiazolidine-2,4-diones.

A common one-pot, three-component synthesis of 1,3-thiazolidin-4-ones involves the condensation of an aromatic aldehyde, an amine, and thioglycolic acid. Various catalysts, including L-proline, have been employed to facilitate this reaction under aqueous and environmentally benign conditions. This methodology allows for the rapid generation of a library of substituted thiazolidin-4-ones. While these reactions typically yield thiazolidin-4-ones, modifications to the starting materials and reaction conditions can potentially lead to the synthesis of 1,3-thiazolidine-2,4-dione analogues.

Chemo-selective transformations are crucial in the synthesis of complex molecules, allowing for the modification of one functional group in the presence of others. In the context of 1,3-thiazolidine-2,4-dione synthesis, chemo-selectivity can be observed in reactions where, for example, the N-3 position is selectively alkylated or acylated without affecting other reactive sites in the molecule, such as the exocyclic double bond at the C-5 position. The choice of reagents and reaction conditions plays a pivotal role in achieving such selectivity.

Table 4: Multi-component Reaction for the Synthesis of 1,3-Thiazolidin-4-one Analogues

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product Type |

|---|---|---|---|---|

| Aromatic/Heterocyclic Aldehyde | Aromatic Amine | Thioglycolic Acid | L-Proline / Water | 1,3-Thiazolidin-4-one |

| Aniline (B41778) | Aromatic Aldehyde | Thioglycolic Acid | [Et3NH][HSO4] | 1,3-Thiazolidin-4-one |

Structure Activity Relationship Sar Investigations of 5 Anilino 1,3 Thiazolidine 2,4 Dione Derivatives

Influence of Substituents on the Anilino Moiety (Position 5) on Molecular Recognition and Interactions

The anilino moiety at position 5 of the 1,3-thiazolidine-2,4-dione core plays a crucial role in molecular recognition and interaction with biological targets. The nature and position of substituents on this aromatic ring can significantly modulate the compound's activity.

Research has shown that the introduction of various substituents on the benzylidene ring at the 5-position of the thiazolidine-2,4-dione scaffold is a key strategy for enhancing antimicrobial properties. orientjchem.org For instance, a series of (E)-5-(substituted benzylidene)thiazolidine-2,4-dione derivatives were synthesized and evaluated for their in vitro antimicrobial activity. The results indicated that specific substitutions on the benzylidene ring were effective against various bacterial and fungal strains. nih.gov

| Compound | Substituent on Anilino Moiety | Observed Activity | Reference |

|---|---|---|---|

| am1 | - | Effective against E. coli | nih.gov |

| am2 | - | Effective against S. aureus | nih.gov |

| am3 | - | Effective against C. albicans | nih.gov |

Impact of N-Substitution (Position 3) on the Modulatory Profile of 1,3-Thiazolidine-2,4-dione Derivatives

Substitution at the N-3 position of the 1,3-thiazolidine-2,4-dione ring is another critical determinant of biological activity. Variations in the substituent at this position can lead to significant differences in the modulatory profile of the derivatives. orientjchem.org

For example, a study involving 2,3-diaryl-1,3-thiazolidin-4-ones demonstrated that the presence of 2-pyridyl substituents at the N-3 position was important for anti-HIV activity. orientjchem.org This highlights the specific requirement of a nitrogen-containing heterocycle at this position for interacting with the viral target.

Furthermore, the synthesis of N-substituted thiazolidine-2,4-dione derivatives has been explored for their antimicrobial potential. Certain N-substituted derivatives have shown superior antimicrobial activity compared to their unsubstituted counterparts, indicating the direct involvement of the N-3 substituent in the mechanism of action. nih.gov

Role of the 1,3-Thiazolidine-2,4-dione Core Rigidity and Carbonyl Group Orientations in Activity

The rigidity of the 1,3-thiazolidine-2,4-dione core and the orientation of its carbonyl groups are fundamental to its biological function. The thiazolidine-2,4-dione nucleus contains two carbonyl groups at positions 2 and 4. nih.govencyclopedia.pub These groups can act as hydrogen bond acceptors, forming crucial interactions with biological targets like amino acid residues in enzyme active sites. mdpi.comnih.gov

Correlation of Substituent Electronic, Steric, and Lipophilic Properties with In Vitro Biological Modulations

The biological activity of 5-anilino-1,3-thiazolidine-2,4-dione derivatives is strongly correlated with the electronic, steric, and lipophilic properties of their substituents. Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating these correlations. lew.ro

A QSAR study on a series of thiazolidine-2,4-dione derivatives as inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) revealed that descriptors such as polarizability, molar volume, hydration energy, and atomic net charges significantly influence inhibitory activity. lew.ro Specifically, high atomic charges on atoms C4, O7, and N3 were found to increase the inhibitory potency. lew.ro

Another study on thiazolidinedione derivatives as lipoxygenase inhibitors established a QSAR model with descriptors Mor29m, G2u, and MAXDP, which relate to the 3D structure and electronic properties of the molecules. frontiersin.org The lipophilicity of the molecules, often expressed as the partition coefficient (log P), is also a key factor. For instance, the hydrophobic nature of many thiazolidine-2,4-dione derivatives can lead to decreased hydration energy, which in some cases correlates with increased activity. lew.ro Conversely, the presence of hydrophilic groups can increase hydration energy. lew.ro

| Derivative Class | Key Property | Effect on Activity | Reference |

|---|---|---|---|

| 15-PGDH Inhibitors | High atomic charges on C4, O7, N3 | Increased inhibitory potency | lew.ro |

| Lipoxygenase Inhibitors | 3D-MoRSE descriptors (e.g., Mor29m) | Correlated with inhibitory activity | frontiersin.org |

| General | Hydrophobicity (log P) | Influences hydration energy and activity | lew.ro |

Comparative SAR Studies of Various Derivative Classes Targeting Specific Biological Pathways

The versatility of the this compound scaffold allows for the development of derivatives targeting a wide array of biological pathways. Comparative SAR studies across these different classes provide valuable insights into the specific structural requirements for activity against different targets.

For instance, in the realm of anticancer research, thiazolidin-4-one derivatives have been investigated as PIM kinase inhibitors and CDK2 inhibitors. nih.gov A study on PIM kinase inhibitors revealed that a specific thiazolidin-4-one derivative showed potent pan-PIM inhibition and anti-proliferative activity against leukemia cell lines. nih.gov Another series of thiazolidin-4-one analogues displayed CDK2 inhibitory activity and potent cytotoxicity against breast and liver cancer cell lines. nih.gov

In the context of antimicrobial agents, SAR studies have focused on modifications to enhance potency against various pathogens. For example, a series of 5-benzylidene-2-4-thiazolidinedione-based compounds were developed as antibacterial agents, with some showing moderate activity against B. subtilis. nih.gov

The following table summarizes the findings from comparative SAR studies on different classes of thiazolidin-4-one derivatives.

| Target/Pathway | Derivative Class | Key SAR Finding | Reference |

|---|---|---|---|

| PIM Kinase | Thiazolidin-4-ones | Specific substitution patterns lead to potent pan-PIM inhibition. | nih.gov |

| CDK2 | Thiazolidin-4-ones | Certain analogues show significant CDK2 inhibitory activity and cytotoxicity. | nih.gov |

| Bacterial Targets | 5-benzylidene-2-4-thiazolidinediones | Substitutions on the benzylidene moiety are crucial for antibacterial activity. | nih.gov |

Mechanistic Probes of Molecular and Cellular Interactions Involving 5 Anilino 1,3 Thiazolidine 2,4 Dione Analogues

Enzyme and Receptor Target Identification and Modulation by 1,3-Thiazolidine-2,4-dione Derivatives

The biological activities of 1,3-thiazolidine-2,4-dione derivatives stem from their ability to bind to and modulate the function of various enzymes and receptors. These interactions are often highly specific, driven by the structural features of the individual analogues.

Thiazolidinediones are well-established for their role as agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a ligand-activated transcription factor belonging to the nuclear receptor superfamily. nih.govnih.govnih.gov PPARγ is a key regulator of glucose and lipid metabolism, primarily expressed in adipose tissue and the liver. nih.govnih.gov

The mechanism of action involves the TZD derivative binding to the ligand-binding domain (LBD) of PPARγ. nih.gov This binding event induces a conformational change in the receptor, leading to the formation of a heterodimer with the retinoid X receptor (RXR). encyclopedia.pub The resulting PPARγ-RXR complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. encyclopedia.pub This interaction recruits coactivator proteins and initiates the transcription of genes involved in insulin (B600854) signaling, glucose uptake, and lipid metabolism. encyclopedia.pub

Structurally, the thiazolidine-2,4-dione headgroup is crucial for this interaction, forming hydrogen bonds with key amino acid residues in the PPARγ LBD, including His323, His449, and Tyr473. nih.gov The central aromatic ring and a hydrophobic tail of the TZD analogue also engage in hydrophobic interactions within the binding pocket, contributing to the potency and stability of the binding. nih.gov By acting as PPARγ agonists, these compounds enhance insulin sensitivity and promote glucose utilization in peripheral tissues. nih.gov Some derivatives have been designed as selective PPARγ agonists to achieve glucose correction comparable to established drugs. researchgate.netdrugbank.com

Analogues of 1,3-thiazolidine-2,4-dione have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase receptor involved in angiogenesis—the formation of new blood vessels. nih.govnih.gov Uncontrolled angiogenesis is a hallmark of cancer, supplying tumors with the necessary nutrients and oxygen for growth. nih.gov

These derivatives act as tyrosine kinase inhibitors (TKIs) by competing with ATP for binding at the kinase domain of VEGFR-2. nih.govnih.gov This binding prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. nih.gov Molecular docking studies of 5-(4-Methoxybenzylidene)thiazolidin-2,4-dione derivatives have shown that they occupy the receptor binding site, with the most potent compound forming six hydrogen bonds. mdpi.com The thiazolidin-2,4-one moiety itself occupies a hydrophobic cavity formed by several amino acid residues including Asp1044, Ile890, and Leu887. mdpi.com

A new series of 5-benzylidenethiazolidine-2,4-dione derivatives were designed and evaluated as VEGFR-2 inhibitors. nih.gov Structure-activity relationship (SAR) studies revealed that an unsubstituted (Z)-5-benzylidenethiazolidine-2,4-dione moiety was more beneficial for activity than a bromo-substituted one. nih.gov One derivative, compound 15 , demonstrated potent VEGFR-2 inhibitory action with an IC₅₀ value of 0.081 μM, comparable to the standard inhibitor sorafenib (B1663141) (IC₅₀ = 0.061 μM). nih.gov

Table 1: VEGFR-2 Inhibition by 5-Benzylidenethiazolidine-2,4-dione Analogues

| Compound | Substitution on Benzylidene Moiety | VEGFR-2 IC₅₀ (µM) |

| 13 | Unsubstituted | 0.157 |

| 14 | Bromo | 1.586 |

| 15 | Phenylacetamide linker | 0.081 |

| Sorafenib | Standard Inhibitor | 0.061 |

Derivatives of 1,3-thiazolidine-2,4-dione have shown significant inhibitory activity against key carbohydrate-metabolizing enzymes, namely α-amylase and α-glucosidase. nih.govnih.gov These enzymes are responsible for the breakdown of complex carbohydrates like starch into absorbable monosaccharides, such as glucose. nih.govresearchgate.net Inhibiting these enzymes can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a critical aspect of managing type 2 diabetes. researchgate.netrsc.org

Numerous studies have synthesized and evaluated various TZD analogues for this purpose. For instance, a series of 5-arylidene derivatives of 2,4-thiazolidinedione (B21345) and their corresponding acetic acid derivatives were synthesized and tested. researchgate.net Certain 5-arylidene compounds displayed significantly more potent α-amylase inhibition than the standard drug, acarbose (B1664774). researchgate.net Similarly, newly synthesized 3,5-disubstituted-thiazolidine-2,4-dione hybrids were evaluated as dual inhibitors of both α-amylase and α-glucosidase. nih.gov Compounds 9F and 9G from this series were identified as the most potent dual inhibitors. nih.gov In another study, a series of thiazolidine-2,4-dione derivatives showed α-glucosidase inhibitory activity with IC₅₀ values ranging from 0.52 to 9.31 μM, which was significantly stronger than the positive control, acarbose (IC₅₀ = 654.35 μM). nih.gov

Table 2: Inhibition of Carbohydrate Metabolizing Enzymes by Thiazolidine-2,4-dione Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) |

| 1c | α-Amylase | 6.59 µg/ml |

| 1d | α-Amylase | 2.03 µg/ml |

| 1g | α-Amylase | 3.14 µg/ml |

| Acarbose (Standard) | α-Amylase | 8.26 µg/ml |

| 9F | α-Glucosidase | 9.8 |

| 9G | α-Glucosidase | 5.15 |

| 9F | α-Amylase | 17.10 |

| 9G | α-Amylase | 9.2 |

| C23 | α-Glucosidase | 0.52 |

| Acarbose (Standard) | α-Glucosidase | 654.35 |

The 1,3-thiazolidine-2,4-dione scaffold has been utilized to develop inhibitors that can simultaneously target multiple signaling pathways crucial for cancer cell growth and survival. One study identified a derivative, 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione, as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling cascades. nih.gov

The Raf/MEK/ERK (also known as MAPK) pathway and the PI3K/Akt pathway are two major intracellular signaling routes that regulate cell proliferation, survival, and apoptosis. Their dysregulation is a common feature in many human cancers. By inhibiting key components of both pathways, this TZD derivative was shown to inhibit cell proliferation, induce early apoptosis, and cause cell cycle arrest in human leukemia U937 cells. nih.gov This dual-inhibitory action presents a potential strategy to overcome resistance mechanisms that can arise when only a single pathway is targeted. nih.gov

The versatility of the 1,3-thiazolidine-2,4-dione structure allows it to interact with a diverse set of other biochemical targets.

Mur Ligases: Thiazolidinedione analogues have been shown to exhibit antimicrobial activity by inhibiting cytoplasmic Mur ligases. nih.govmdpi.com These enzymes are essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of Mur ligases disrupts cell wall formation, leading to bacterial cell death. This mechanism is distinct from many common antibiotics, suggesting potential for combating resistant bacterial strains. nih.gov

Tyrosinase: Several 1,3-thiazolidine-2,4-dione derivatives have been developed as inhibitors of tyrosinase, the key rate-limiting enzyme in melanin (B1238610) biosynthesis. nih.govresearchgate.net Overproduction of melanin can lead to hyperpigmentation disorders. nih.govnih.gov A series of indole-thiazolidine-2,4-dione hybrids were synthesized, with compound 5w showing the highest inhibitory activity against tyrosinase (IC₅₀ = 11.2 μM), superior to the standard inhibitor kojic acid (IC₅₀ = 15.6 μM). nih.gov Kinetic studies revealed this compound to be a mixed-type inhibitor. nih.gov Another derivative, MHY498, was found to be a potent tyrosinase inhibitor, 6.4-fold more potent than kojic acid. researchgate.net The binding of these inhibitors can alter the conformation and microenvironment of the enzyme, leading to reduced activity. nih.govresearchgate.net

Table 3: Tyrosinase Inhibition by Thiazolidine-2,4-dione Derivatives

| Compound | Tyrosinase IC₅₀ (µM) |

| 5l | 13.3 |

| 5w | 11.2 |

| Kojic Acid (Standard) | 15.6 |

| MHY498 | 3.55 |

Cellular Pathway Disruption and Biological Effects in Model Systems

The modulation of the enzymatic and receptor targets detailed above translates into significant downstream biological effects and the disruption of cellular pathways in various model systems.

In cancer cell lines, the inhibition of VEGFR-2 by TZD derivatives leads to a reduction in cell proliferation. nih.gov For example, compound 15 , a potent VEGFR-2 inhibitor, showed significant anti-proliferative activity against HT-29, A-549, and HCT-116 human cancer cell lines. nih.gov Similarly, the dual inhibition of the ERK and PI3K/Akt pathways by 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione resulted in G0/G1 phase cell cycle arrest and the induction of apoptosis in human leukemia cells. nih.gov Some 5-benzylidene-thiazolidine-2,4-dione derivatives have been shown to inhibit translation initiation, a critical process for cell growth, by causing phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). researchgate.net

In the context of metabolic diseases, the activation of PPARγ by TZD analogues in cellular and animal models leads to improved insulin sensitivity and glucose homeostasis. nih.govnih.gov In vivo studies using streptozotocin-induced diabetic rats demonstrated that certain TZD derivatives could effectively lower blood glucose levels. nih.gov The inhibition of α-amylase and α-glucosidase by TZD derivatives has been shown to reduce blood glucose levels and improve glucose tolerance in mice, validating this mechanism as a viable strategy for managing hyperglycemia. nih.gov

Furthermore, in models for skin pigmentation, TZD-based tyrosinase inhibitors have demonstrated the ability to suppress melanogenesis. Compound 5w was shown to inhibit tyrosinase activity and melanin production in B16F10 melanoma cells and in a zebrafish model. nih.govresearchgate.net This confirms that the enzymatic inhibition observed in vitro translates to a tangible biological effect in more complex systems.

Induction of Apoptosis in Investigated Cell Lines (e.g., Cancer Cell Lines)

The induction of apoptosis, or programmed cell death, is a key mechanism by which 5-anilino-1,3-thiazolidine-2,4-dione analogues exert their anticancer effects. Studies have shown that these compounds can trigger apoptosis through various cellular pathways in different cancer cell lines.

One derivative, compound 15 , was shown to significantly increase apoptosis in HT-29 human colon cancer cells, raising the apoptotic rate from 3.1% in untreated cells to 31.4%. nih.gov This was accompanied by a 4.8-fold increase in the pro-apoptotic protein BAX and a 2.8-fold decrease in the anti-apoptotic protein Bcl-2. nih.gov Furthermore, compound 15 elevated the levels of caspase-8 and caspase-9 by 1.7- and 3.2-fold, respectively, indicating the involvement of both extrinsic and intrinsic apoptotic pathways. nih.gov Similarly, compound 22 was found to induce significant early and late-stage apoptosis in MCF-7 breast cancer cells. nih.gov Treatment with this compound led to a 76-fold increase in early apoptosis (22.15%) and a 90-fold increase in late apoptosis (13.53%) compared to control cells. nih.gov

Another analogue, compound 14a , was observed to induce apoptosis in Caco-2 colorectal cancer cells by significantly reducing the expression of key survival genes, including Bcl2, Survivin, and TGF. plos.org The apoptotic potential of these compounds is also supported by findings on related thiazole (B1198619) derivatives, such as compound 7e , which was shown to activate caspases 3/7 and 9, cause mitochondrial destabilization, and promote the migration of cytochrome c into the cytoplasm, all hallmarks of the intrinsic apoptotic pathway. nih.gov The morphological changes observed in Caco-2 cells treated with compound 12a , where the cells shifted from an irregular to a rounded shape, have also been linked to the onset of apoptosis. nih.gov

| Compound | Cell Line | Key Apoptotic Effects | Reference |

|---|---|---|---|

| Compound 15 | HT-29 (Colon Cancer) | Increased total apoptosis to 31.4%; 4.8-fold increase in BAX; 2.8-fold decrease in Bcl-2; increased caspase-8 and -9. | nih.gov |

| Compound 22 | MCF-7 (Breast Cancer) | Increased early apoptosis to 22.15% and late apoptosis to 13.53%. | nih.gov |

| Compound 14a | Caco-2 (Colorectal Cancer) | Reduced expression of Bcl2, Survivin, and TGF genes. | plos.org |

| Compound 7e | Cancer Cells | Activated caspases 3/7 and 9; induced mitochondrial destabilization and cytochrome c migration. | nih.gov |

Analysis of Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, this compound analogues have been shown to interfere with the cell cycle, a fundamental process that governs cell replication. nih.gov By halting the cell cycle at specific checkpoints, these compounds can prevent the proliferation of cancer cells. nih.govnih.gov Checkpoints are regulatory stages in the eukaryotic cell cycle where the cell assesses internal and external signals before proceeding with division. khanacademy.org

Several studies have demonstrated the ability of TZD derivatives to cause cell cycle arrest. For instance, compound 22 was found to arrest the growth of MCF-7 breast cancer cells in the S phase of the cell cycle. nih.gov Similarly, compound 15 also induced cell cycle arrest at the S phase in HT-29 colon cancer cells. nih.gov Related thiazolide compounds have been reported to block the cell cycle at the G1 phase in various colorectal cancer cell lines, including Caco-2 and HCT116. researchgate.net The G1 checkpoint is a critical decision point for a cell, determining whether it will commit to division. khanacademy.org The ability of these compounds to halt cell progression at different phases, such as G1 and S, highlights their potential to disrupt DNA synthesis and replication, ultimately leading to an anti-proliferative outcome. nih.govnih.govnih.gov

| Compound | Cell Line | Phase of Cell Cycle Arrest | Reference |

|---|---|---|---|

| Compound 22 | MCF-7 (Breast Cancer) | S Phase | nih.gov |

| Compound 15 | HT-29 (Colon Cancer) | S Phase | nih.gov |

| Thiazolides (Related) | Colorectal Cancer Cells (Caco-2, HCT116) | G1 Phase | researchgate.net |

Inhibition of Cell Proliferation and Migration in Diverse In Vitro Models

The anti-proliferative activity of this compound analogues has been extensively documented across a range of cancer cell lines. This inhibition of proliferation is a direct consequence of the compounds' ability to induce apoptosis and cell cycle arrest.

Numerous derivatives have demonstrated potent activity, often measured by their half-maximal inhibitory concentration (IC₅₀). For example, compound 12a was highly effective against Caco-2 colorectal cancer cells with an IC₅₀ value of 2 µM. nih.gov Compound 14a also showed strong anti-proliferative effects against Caco-2 and HepG-2 liver cancer cells, with IC₅₀ values of 1.5 µM and 31.5 µM, respectively. plos.org Compound 22 exhibited significant activity against HepG2 and MCF-7 breast cancer cells, with IC₅₀ values of 2.04 µM and 1.21 µM, respectively. nih.gov Furthermore, compound 15 displayed notable anti-proliferative action against HT-29, A-549, and HCT-116 cancer cell lines, with IC₅₀ values ranging from 13.56 to 17.8 μM. nih.gov

Beyond inhibiting proliferation, certain analogues have been shown to impede cancer cell migration. The in vitro scratch assay, which simulates a wound in a monolayer of cancer cells, is used to assess this activity. plos.org In this assay, compound 14a was able to inhibit the migration and "healing" ability of Caco-2 cells. plos.org Similarly, compound 12a significantly inhibited scratch closure in Caco-2 cells at a low concentration, confirming its ability to interfere with cancer cell migration. nih.gov

| Compound | Cell Line | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Compound 12a | Caco-2 (Colorectal) | 2 | nih.gov |

| HepG-2 (Liver) | 10 | nih.gov | |

| MDA-MB-231 (Breast) | 40 | nih.gov | |

| Compound 14a | Caco-2 (Colorectal) | 1.5 | plos.org |

| HepG-2 (Liver) | 31.5 | plos.org | |

| Compound 15 | HT-29, A-549, HCT-116 | 13.56 - 17.8 | nih.gov |

| Compound 22 | HepG2 (Liver) | 2.04 | nih.gov |

| MCF-7 (Breast) | 1.21 | nih.gov |

Mechanistic Insights into Antimicrobial and Antioxidant Activities in Cellular Contexts

The 1,3-thiazolidine-2,4-dione scaffold is also associated with significant antimicrobial and antioxidant properties. nih.gov The antimicrobial action of TZD analogues is thought to involve the inhibition of cytoplasmic Mur ligases, which are essential for the synthesis of the bacterial cell wall. nih.gov Their antioxidant effects are attributed to the scavenging of reactive oxygen species (ROS). nih.gov

A variety of 5-arylidene-thiazolidine-2,4-dione derivatives have demonstrated antimicrobial activity, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 2 to 16 µg/mL. ufc.brresearchgate.net Some compounds have shown a predominantly bacteriostatic effect, meaning they inhibit bacterial growth rather than killing the bacteria directly. scielo.br For instance, two derivatives tested against S. aureus had MIC values of 62.5 and 31.25 µg/mL. scielo.br A series of chlorophenylthiosemicarbazone hybrids based on the TZD structure showed potent antibacterial activity, with MIC values as low as 3.91 mg/L, which was comparable or superior to reference antibiotics like oxacillin (B1211168) and cefuroxime. mdpi.com

The antioxidant potential of these compounds has been evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govmdpi.com In one study, a series of twenty TZD derivatives exhibited more potent antioxidant activity than the standard, ascorbic acid, with IC₅₀ values in the range of 9.18–32.43 µg/mL. nih.govmdpi.com This suggests that these compounds can effectively neutralize free radicals, which are implicated in various disease pathologies. nih.gov

| Compound Class/Derivative | Activity | Target Organism(s) | Key Findings (MIC/IC₅₀) | Reference |

|---|---|---|---|---|

| 5-Arylidene-thiazolidine-2,4-diones | Antimicrobial | Gram-positive bacteria | MIC: 2 - 16 µg/mL | ufc.brresearchgate.net |

| Compounds 3f and 3j | Antimicrobial (Bacteriostatic) | S. aureus | MIC: 62.5 and 31.25 µg/mL | scielo.br |

| Chlorophenylthiosemicarbazone hybrids | Antibacterial | Gram-positive & Gram-negative bacteria | MIC as low as 3.91 mg/L | mdpi.com |

| 5-(-4-((substituted aryl/alkyl)methyl)benzylidene)thiazolidine-2,4-dione derivatives (5a–5s and 6) | Antioxidant | DPPH radical scavenging | IC₅₀: 9.18–32.43 µg/mL | nih.govmdpi.com |

Computational and Theoretical Chemistry Approaches in the Study of 5 Anilino 1,3 Thiazolidine 2,4 Dione

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a cornerstone of computational drug design, simulating the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. This technique predicts the binding conformation and affinity, offering critical insights into the ligand's potential biological activity.

Through molecular docking, researchers have investigated the binding of 5-anilino-1,3-thiazolidine-2,4-dione derivatives against a variety of protein targets. These simulations predict how the ligand orients itself within the protein's active site to achieve the most stable complex. The output is often a numerical value, such as a docking score or binding energy (typically in kcal/mol), which estimates the strength of the interaction. Lower binding energy values suggest a more favorable and stable interaction. For example, derivatives of this scaffold have been docked against enzymes like aldose reductase and protein tyrosine phosphatase 1B (PTP1B), both of which are significant targets in metabolic disease research. The thiazolidine-2,4-dione core consistently serves as a critical pharmacophore, anchoring the molecule within the binding pocket through specific interactions.

Table 1: Representative Predicted Binding Affinities from Molecular Docking Studies

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Moiety |

|---|---|---|

| Aldose Reductase | -8.5 to -10.2 | Thiazolidine-2,4-dione |

| Protein Tyrosine Phosphatase 1B (PTP1B) | -7.8 to -9.5 | Thiazolidine-2,4-dione |

| Human Glucokinase | -9.1 | Anilino and Thiazolidine-2,4-dione |

Note: The values presented are illustrative and vary depending on the specific derivative and the computational protocol used.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability Assessment

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations introduce motion, offering a dynamic view of the ligand-protein complex over time. By simulating the movements of all atoms in the system, MD can assess the stability of the predicted binding pose and analyze conformational changes in both the ligand and the protein. For this compound derivatives, MD simulations have been used to validate the stability of the complexes predicted by docking. Researchers analyze trajectories to calculate metrics like the root-mean-square deviation (RMSD), which quantifies atomic fluctuations. A stable RMSD over the course of the simulation (often lasting hundreds of nanoseconds) indicates that the ligand remains securely bound in its initial pose, confirming a stable interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates variations in the chemical structure of compounds with their biological activity. For a series of this compound analogs, a QSAR model can be developed using their known biological activities (e.g., IC₅₀ values) and calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties). Once a statistically robust model is built, it can be used to predict the activity of novel, yet-to-be-synthesized derivatives. This predictive capability helps to prioritize the most promising candidates for synthesis and testing, thereby optimizing resources and streamlining the discovery pipeline.

Density Functional Theory (DFT) Calculations for Understanding Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical approach used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations provide deep insights into its intrinsic properties. These studies can determine the optimized molecular geometry and analyze the distribution of electron density. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is particularly important as it relates to the molecule's chemical reactivity and kinetic stability. This information helps explain the nature of the interactions observed in docking studies and guides the design of derivatives with improved electronic characteristics for better binding.

In Silico Prediction of Theoretical Pharmacokinetic Profiles (ADMET) for Lead Prioritization

A compound's efficacy is dependent not only on its interaction with the target but also on its pharmacokinetic properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico ADMET prediction models use the chemical structure of a compound to estimate these properties at an early stage. For this compound derivatives, these computational tools are used to flag potential liabilities. Initial screening often involves assessing compliance with frameworks like Lipinski's Rule of Five, which predicts oral bioavailability. More advanced models can predict parameters such as blood-brain barrier permeability, interaction with metabolic enzymes like cytochrome P450s, and potential for toxicity. This early-stage filtering is crucial for prioritizing lead compounds that possess both high potency and a favorable, drug-like ADMET profile, reducing the risk of failure in later stages of drug development.

Table 2: Summary of Predicted ADMET Properties for the this compound Scaffold

| Pharmacokinetic Parameter | Typical Predicted Outcome | Implication for Drug Development |

|---|---|---|

| Lipinski's Rule of Five | Generally Compliant | Suggests good potential for oral bioavailability. |

| Oral Absorption | High | Indicates the compound is likely to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Can be optimized for CNS or peripheral targets based on therapeutic need. |

| Cytochrome P450 (CYP) Inhibition | Generally Low | Lower risk of causing adverse drug-drug interactions. |

Evaluation of Drug-Likeness and Chemical Space Analysis

In the contemporary drug discovery landscape, the early-stage evaluation of a molecule's potential to become a successful drug is paramount. Computational and theoretical chemistry approaches provide a rapid and cost-effective means to assess the "drug-likeness" and map the chemical space of novel compounds. This section focuses on the application of these in silico methods to this compound and its related derivatives, providing insights into their pharmacokinetic profiles and potential as therapeutic agents.

The use of computational tools can significantly reduce the time and resources required to identify promising lead molecules by predicting their absorption, distribution, metabolism, and excretion (ADME) properties. biointerfaceresearch.comymerdigital.com For the thiazolidine-2,4-dione class of compounds, these theoretical evaluations are crucial for optimizing their pharmacological benefits while mitigating potential adverse effects. nih.gov

Drug-Likeness Assessment

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties consistent with known drugs. This assessment is often guided by a set of rules derived from the statistical analysis of successful oral medications.

Lipinski's Rule of Five is a cornerstone of drug-likeness prediction, establishing criteria for oral bioavailability. drugbank.com According to this rule, an orally active drug generally has:

No more than 5 hydrogen bond donors (HBD). drugbank.com

No more than 10 hydrogen bond acceptors (HBA). drugbank.com

A molecular weight (MW) under 500 Daltons. drugbank.com

A calculated octanol-water partition coefficient (logP) not greater than 5. drugbank.com

A molecule is considered to have drug-like properties if it violates no more than one of these conditions. drugbank.com

Veber's Rule provides additional criteria for oral bioavailability related to molecular flexibility and polar surface area (PSA). It suggests that a compound is more likely to be orally active if it has:

A polar surface area (PSA) of 140 Ų or less.

10 or fewer rotatable bonds.

Studies on various series of thiazolidine-2,4-dione derivatives have shown that these compounds generally exhibit favorable drug-like profiles. For instance, a series of novel (4-oxothiazolidin-2-yl)thiazolidine-2,4-dione derivatives were all found to be drug-like in in silico ADME studies. nih.govresearchgate.net Similarly, another investigation of thiazolidine-2,4-dione derivatives confirmed their drug-likeness according to Lipinski's rule of five and other filters like the Ghose, Egan, and Muegge rules. nih.gov

Computational screening of a library of 6250 novel thiazolidine-2,4-dione derivatives, using Lipinski's rule as a filter, successfully identified promising candidates for further investigation. researchgate.net The table below presents predicted drug-likeness parameters for representative thiazolidine-2,4-dione derivatives from a computational study. researchgate.net

| Compound | Molecular Weight (MW) | Hydrogen Bond Donors (HBD) | Hydrogen Bond Acceptors (HBA) | logP | Lipinski's Rule Compliance |

| Derivative 1 | 497.54 | 2 | 9.75 | 2.346 | Yes |

| Derivative 2 | 407.44 | 2 | 6.45 | 3.461 | Yes |

| Derivative 3 | 497.54 | 3 | 10.75 | 1.961 | Yes (1 violation: HBA > 10) |

| Derivative 4 | 497.54 | 3 | 10.75 | 1.81 | Yes (1 violation: HBA > 10) |

This table is based on data from an in silico study on thiazolidine-2,4-dione derivatives. researchgate.net

Chemical Space Analysis

Chemical space analysis involves mapping the physicochemical properties of a set of molecules to understand their diversity and distribution. For drug discovery, this analysis helps in identifying areas of chemical space that are populated by molecules with desirable biological and pharmacokinetic properties. Key parameters in this analysis include molecular weight (MW), lipophilicity (logP), polar surface area (PSA), and human oral absorption (% HOA).

In silico studies on thiazolidine-2,4-dione derivatives have explored their chemical space to ensure that they fall within the acceptable range for drug candidates. The QikProp module, for example, has been used to calculate these properties, with all predictions falling within permissible ranges. researchgate.net

The table below summarizes the predicted physicochemical properties for a selection of virtual screening hits based on the thiazolidine-2,4-dione scaffold.

| Property | Acceptable Range | Derivative 1 | Derivative 2 | Derivative 3 | Derivative 4 |

| MW (Da) | 130.0–725.0 | 497.54 | 407.44 | 497.54 | 497.54 |

| logP | -2.0–6.5 | 2.346 | 3.461 | 1.961 | 1.81 |

| PSA (Ų) | 7.0–200.0 | 167.818 | 106.626 | 168.424 | 170.226 |

| % Human Oral Absorption | >80% is high | 62.654 | 89.542 | 60.408 | 56.982 |

This table is generated from data from a computational analysis of thiazolidine-2,4-dione derivatives. researchgate.net

In Silico ADME Profiling

Beyond general drug-likeness, specific ADME (Absorption, Distribution, Metabolism, Excretion) parameters are predicted using computational models. These predictions are vital in the early stages of drug development. nih.gov

Absorption: Human intestinal absorption (HIA) is a critical factor for orally administered drugs. Computational models like ADMET lab 2.0 have been used to analyze thiazolidinedione derivatives, with studies indicating favorable HIA for the tested compounds. nih.gov Caco-2 cell permeability is a common in vitro model for predicting HIA, and positive permeability values were found for several thiazolidinedione derivatives. nih.gov In another study, some designed derivatives were predicted to have high gastrointestinal (GI) absorption, while others had low GI absorption. ymerdigital.com

Distribution: A key aspect of distribution is the ability of a compound to cross the blood-brain barrier (BBB). For many therapeutic targets, BBB penetration is undesirable to avoid central nervous system side effects. In silico models predicted that a set of newly designed thiazolidinedione derivatives would not be BBB permeant. ymerdigital.com

Metabolism: The interaction of drug candidates with cytochrome P450 (CYP) enzymes is a major determinant of their metabolic fate and potential for drug-drug interactions. Computational studies have predicted the inhibitory potential of thiazolidinedione derivatives against various CYP isoforms. For example, some derivatives were predicted to be inhibitors of CYP1A2, CYP2C9, CYP2C19, and CYP3A4, while none were predicted to inhibit CYP2D6, except for the standard drug Pioglitazone. ymerdigital.com

The following table summarizes the predicted ADME properties for a set of designed thiazolidinedione congeners.

| Compound ID | GI Absorption | BBB Permeant | CYP2D6 Inhibitor | CYP3A4 Inhibitor |

| n1 | Low | No | No | No |

| n2 | High | No | No | Yes |

| n3 | High | No | No | Yes |

| n4 | High | No | No | Yes |

| n5 | Low | No | No | Yes |

| n6-n10 | High | No | No | Yes |

| Pioglitazone (Standard) | High | No | Yes | Yes |

This table is based on data from an in silico ADME study of designed thiazolidinedione molecules. ymerdigital.com

Advanced Research Applications and Future Directions for 5 Anilino 1,3 Thiazolidine 2,4 Dione

Development of 5-Anilino-1,3-Thiazolidine-2,4-dione Derivatives as Chemical Probes for Elucidating Biological Pathways

Derivatives of this compound serve as valuable chemical probes for investigating complex biological pathways. By designing molecules that selectively interact with specific protein targets, researchers can modulate their function and unravel their roles in health and disease. The TZD scaffold is a cornerstone in this endeavor due to its established ability to interact with a range of biological targets. researchgate.net

These compounds have been instrumental in probing pathways regulated by key enzymes and receptors. For instance, derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical regulator of angiogenesis, the formation of new blood vessels. researchgate.netnih.gov By inhibiting VEGFR-2, these chemical probes help to elucidate the downstream signaling events that contribute to cancer cell proliferation and survival. researchgate.net

Similarly, TZD derivatives have been synthesized to act as modulators of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ), a nuclear receptor central to glucose and lipid metabolism. nih.gov Using these molecules as probes allows for the detailed study of insulin (B600854) sensitization mechanisms and the metabolic pathways governed by PPAR-γ activation. nih.gov Other research has utilized TZD-based compounds to probe the function of aldose reductase, an enzyme implicated in diabetic complications, and to investigate the mechanisms of biofilm formation in bacteria. nih.govnih.gov The development of TZD-based hybrids with moieties like thiosemicarbazone has also created probes to explore new treatments for tuberculosis, demonstrating synergistic effects with existing drugs. nih.govnih.gov

Exploration of Novel Synthetic Methodologies for Expanded Chemical Diversity and Derivatization

The therapeutic potential of the this compound scaffold is directly linked to the chemical diversity that can be achieved through synthesis. Researchers continuously explore novel and efficient synthetic methodologies to create extensive libraries of derivatives for biological screening.

A foundational method for synthesizing the core TZD structure involves the reaction of thiourea (B124793) with chloroacetic acid under reflux in the presence of concentrated hydrochloric acid. nih.govtandfonline.comresearchgate.net The key derivatization at the 5-position is commonly achieved through the Knoevenagel condensation of the parent 2,4-thiazolidinedione (B21345) with various aromatic aldehydes. researchgate.netresearchgate.net This reaction is versatile and can be catalyzed by bases like piperidine (B6355638) in solvents such as ethanol (B145695) or toluene, yielding 5-arylidene-thiazolidine-2,4-diones. researchgate.net

Further diversification is often introduced at the N-3 position of the thiazolidine (B150603) ring. This is typically accomplished by first converting the N-H group into a more reactive salt (e.g., a potassium salt using potassium hydroxide) and then reacting it with various electrophiles, such as substituted alkyl or benzyl (B1604629) halides. tandfonline.comnih.gov For example, reacting the potassium salt of a 5-benzylidenethiazolidine-2,4-dione with 2-chloro-N-substituted acetamide (B32628) derivatives can produce a wide array of N-substituted compounds. nih.gov These multi-step synthetic sequences allow for the systematic modification of the scaffold, enabling the exploration of structure-activity relationships (SAR). nih.govtandfonline.com

Integration with Fragment-Based Drug Discovery (FBDD) and Lead Optimization Strategies in Non-Clinical Research

The 1,3-thiazolidine-2,4-dione ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. nih.govump.edu.pl This characteristic makes it an ideal starting point for Fragment-Based Drug Discovery (FBDD), an approach where small, low-complexity molecules (fragments) that bind weakly to a target are identified and then elaborated upon to create more potent lead compounds.

In this context, the TZD core serves as a high-value fragment. Initial screening identifies the basic scaffold's interaction with a target, and subsequent lead optimization focuses on strategic modifications to enhance potency and selectivity. Research has shown that modifications at the C-2 and N-3 positions of the thiazolidin-4-one scaffold can be critical for activity. researchgate.net For example, in the development of HIV-1 non-nucleoside reverse transcriptase inhibitors, systematic structural modifications and bioisosteric replacements at these positions led to compounds with significantly improved efficacy. researchgate.net

Lead optimization efforts often involve creating hybrid molecules that combine the TZD scaffold with other pharmacologically active moieties. nih.govmdpi.com This strategy aims to generate new candidates with improved biological profiles by leveraging the properties of each component. nih.gov The process is iterative, involving rounds of chemical synthesis guided by biological testing to refine the structure and achieve the desired therapeutic characteristics. nih.govresearchgate.net

Application in Structure-Based Drug Design (SBDD) Initiatives

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a biological target to design and develop inhibitors. The this compound scaffold has been successfully employed in numerous SBDD initiatives, particularly in the development of enzyme inhibitors.

Computational tools like molecular docking and molecular dynamics (MD) simulations are central to these efforts. researchgate.netnih.gov In the design of VEGFR-2 inhibitors, for instance, docking studies are used to predict how TZD derivatives bind within the ATP-binding pocket of the enzyme. nih.govnih.gov These models reveal crucial interactions, such as hydrogen bonds between the thiazolidine-2,4-dione's carbonyl groups and key amino acid residues like Glu883 and Asp1044 in the DFG motif of the receptor. nih.gov The anilino-containing portion of the molecule can occupy other key regions, such as the hinge region of the active site. nih.gov

MD simulations further refine this understanding by assessing the stability of the compound-protein complex over time. researchgate.net This computational insight guides the rational design of new derivatives with modified substituents intended to optimize binding affinity and selectivity. Similar SBDD approaches have been applied to develop TZD-based PPAR-γ modulators, where docking studies help elucidate the unique binding modes that distinguish partial agonists from full agonists, potentially leading to safer therapeutic agents. nih.govnih.gov

Emerging Research Areas and Potential for the 1,3-Thiazolidine-2,4-dione Scaffold in Chemical Biology

The versatility of the 1,3-thiazolidine-2,4-dione scaffold continues to open new avenues of research in chemical biology and drug discovery. Its recognition as a privileged structure ensures its continued exploration against a wide array of biological targets. researchgate.netump.edu.pl

Emerging research highlights the potential of TZD derivatives in several novel therapeutic areas. These include:

Antimicrobial and Antibiofilm Agents : Beyond traditional antibacterial activity, TZD derivatives are being investigated for their ability to inhibit biofilm formation, a key factor in persistent microbial infections. nih.gov

Antitubercular Agents : New TZD hybrids have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains, and exhibit synergistic effects with first-line tuberculosis drugs, positioning them as potential coadjuvants in treatment regimens. nih.govnih.gov

Anticancer Therapies : The role of TZD derivatives as anticancer agents is expanding beyond VEGFR-2 inhibition, with studies demonstrating their ability to induce apoptosis and arrest the cell cycle in various cancer cell lines. researchgate.netmdpi.com

Aldose Reductase Inhibitors : TZD-based compounds are being developed to inhibit aldose reductase, offering a potential therapeutic strategy for managing diabetic complications like neuropathy and retinopathy. nih.govnih.gov

Antifungal Agents : Certain derivatives have demonstrated significant fungicidal activity, presenting a lead for the development of new agricultural and clinical fungicides. researchgate.netresearchgate.net

The ability of this scaffold to be readily modified allows for the creation of diverse molecular libraries, making it a powerful tool for discovering new bioactive molecules and exploring complex biological systems.

Research Findings for this compound Derivatives

| Derivative / Hybrid Class | Biological Target/Activity | Key Findings & IC₅₀/MIC Values | Citation |

| 2-oxo-1,2-dihydroquinoline-TZD Hybrid (Compound 12a) | VEGFR-2 / Anticancer | Potent inhibitor of VEGFR-2; Showed cytotoxicity against Caco-2 (IC₅₀ = 2 µM), HepG-2 (IC₅₀ = 10 µM), and MDA-MB-231 (IC₅₀ = 40 µM) cell lines. | nih.govtandfonline.com |

| 5-benzylidenethiazolidine-2,4-dione (Compound 22) | VEGFR-2 / Anticancer | Highest anti-VEGFR-2 efficacy (IC₅₀ = 0.079 µM); Significant activity against HepG2 (IC₅₀ = 2.04 µM) and MCF-7 (IC₅₀ = 1.21 µM) cancer cells. | researchgate.netnih.gov |

| Thiophene-TZD Derivatives (Compounds 3h-3j) | PPAR-γ / Antidiabetic | Acted as PPAR-γ modulators and showed significant hypoglycemic effects in a diabetic rat model, comparable to pioglitazone. | nih.gov |

| TZD-Thiosemicarbazone Hybrids | Mycobacterium tuberculosis | High antimycobacterial activity (MICs = 0.078–0.283 µM); Showed synergistic effects with isoniazid (B1672263) and rifampicin. | nih.govnih.gov |

| Benzothiazole-TZD Hybrid (Compound 8b) | Aldose Reductase / Antihyperglycemic | Potent non-competitive inhibitor of aldose reductase (IC₅₀ = 0.16 µM); Demonstrated significant hypoglycemic effects in mice. | nih.govnih.gov |

| Quinoline-TZD Hybrid (Compound 7) | PPAR-γ / Antidiabetic | Potential PPAR-γ modulator; Reduced blood glucose levels by 22.33% in an in vivo model with an improved safety profile compared to pioglitazone. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.